Cas no 384365-02-0 (ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate)

ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- Oprea1_873880
- ethyl 5-acetoxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate
- 384365-02-0
- AKOS002163766
- SR-01000908393
- Z87001878
- SR-01000908393-1
- ethyl 5-acetyloxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- F1190-0329
-
- インチ: 1S/C20H18O6/c1-4-24-20(22)18-16-11-15(25-12(2)21)9-10-17(16)26-19(18)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3
- InChIKey: UNORRBQWGICSEX-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC(=CC=2C(C(=O)OCC)=C1C1C=CC(=CC=1)OC)OC(C)=O
計算された属性
- せいみつぶんしりょう: 354.11033829g/mol
- どういたいしつりょう: 354.11033829g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1190-0329-3mg |
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384365-02-0 | 90%+ | 3mg |
$63.0 | 2023-08-04 | |
Life Chemicals | F1190-0329-5μmol |
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384365-02-0 | 90%+ | 5μmol |
$63.0 | 2023-08-04 | |
Life Chemicals | F1190-0329-30mg |
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384365-02-0 | 90%+ | 30mg |
$119.0 | 2023-08-04 | |
Life Chemicals | F1190-0329-10μmol |
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384365-02-0 | 90%+ | 10μmol |
$69.0 | 2023-08-04 | |
Life Chemicals | F1190-0329-15mg |
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384365-02-0 | 90%+ | 15mg |
$89.0 | 2023-08-04 | |
Life Chemicals | F1190-0329-75mg |
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384365-02-0 | 90%+ | 75mg |
$208.0 | 2023-08-04 | |
Life Chemicals | F1190-0329-1mg |
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384365-02-0 | 90%+ | 1mg |
$54.0 | 2023-08-04 | |
Life Chemicals | F1190-0329-2mg |
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384365-02-0 | 90%+ | 2mg |
$59.0 | 2023-08-04 | |
Life Chemicals | F1190-0329-5mg |
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384365-02-0 | 90%+ | 5mg |
$69.0 | 2023-08-04 | |
Life Chemicals | F1190-0329-4mg |
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384365-02-0 | 90%+ | 4mg |
$66.0 | 2023-08-04 |
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylateに関する追加情報
Introduction to Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (CAS No. 384365-02-0)
Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (CAS No. 384365-02-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a benzofuran core, an acetyloxy group, a methoxyphenyl substituent, and an ethyl ester moiety, all of which contribute to its unique chemical and biological properties.
The benzofuran scaffold is a privileged structure in medicinal chemistry due to its ability to modulate various biological targets. Compounds containing this scaffold have been extensively studied for their anti-inflammatory, antioxidant, and anticancer properties. The presence of the acetyloxy group in Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate suggests potential acetylating activity, which could be relevant in the context of enzyme inhibition or other biological processes. The methoxyphenyl substituent is known to enhance lipophilicity and can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Recent research has highlighted the importance of benzofuran derivatives in the development of new therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported that benzofuran derivatives with similar structural features exhibited potent antitumor activity against various cancer cell lines. The researchers found that these compounds could induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. Another study in *Bioorganic & Medicinal Chemistry* in 2022 demonstrated that benzofuran derivatives with acetyloxy groups showed promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
The ethyl ester moiety in Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is particularly interesting from a pharmaceutical perspective. Esters are often used as prodrugs to improve the solubility and bioavailability of parent compounds. In this context, the ethyl ester can be hydrolyzed in vivo to release the active carboxylic acid form, which may have enhanced biological activity or reduced toxicity compared to the parent compound. This property makes Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate a promising candidate for further preclinical and clinical evaluation.
In terms of synthesis, Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be prepared through a multi-step process involving several key reactions. One common approach involves the condensation of a suitable phenol derivative with a substituted acrylate or acrylic acid followed by cyclization to form the benzofuran ring. The acetylation and esterification steps are then carried out to introduce the acetyloxy and ethyl ester groups, respectively. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The potential applications of Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate are diverse and promising. In addition to its potential as an antitumor and anti-inflammatory agent, this compound may also have utility in other therapeutic areas such as neurodegenerative diseases and cardiovascular disorders. Preclinical studies have shown that benzofuran derivatives can cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inflammation. Similarly, these compounds have been investigated for their ability to modulate cardiovascular function by affecting lipid metabolism and vascular tone.
To further explore the therapeutic potential of Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, ongoing research is focused on optimizing its pharmacological properties through structure-activity relationship (SAR) studies. These studies aim to identify key structural features that contribute to the compound's biological activity while minimizing adverse effects. Additionally, efforts are being made to develop more efficient synthetic routes and formulation strategies to enhance its stability and bioavailability.
In conclusion, Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (CAS No. 384365-02-0) represents a promising lead compound with significant potential for further development as a therapeutic agent. Its unique chemical structure and favorable biological properties make it an attractive target for medicinal chemists and pharmaceutical researchers alike. As more data from preclinical and clinical studies become available, it is likely that this compound will continue to attract attention for its potential applications in various disease areas.
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